molecular formula C8H6F3NO5 B13410181 4-Nitrobenzoic acid--trifluoromethanol (1/1) CAS No. 74953-35-8

4-Nitrobenzoic acid--trifluoromethanol (1/1)

Cat. No.: B13410181
CAS No.: 74953-35-8
M. Wt: 253.13 g/mol
InChI Key: KWVHNDKFELCOIC-UHFFFAOYSA-N
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Description

4-Nitrobenzoate trifluoro methanol is a chemical compound with the molecular formula C8H4F3NO4 and a molecular weight of 235.12 g/mol It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further esterified with trifluoro methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzoate trifluoro methanol typically involves the esterification of 4-nitrobenzoic acid with trifluoro methanol. The reaction is usually carried out in the presence of an acidic catalyst, such as sulfuric acid or trifluoroacetic acid, under controlled temperature and pressure conditions . The reaction can be represented as follows:

4-Nitrobenzoic acid+Trifluoro methanolAcidic catalyst4-Nitrobenzoate trifluoro methanol+Water\text{4-Nitrobenzoic acid} + \text{Trifluoro methanol} \xrightarrow{\text{Acidic catalyst}} \text{4-Nitrobenzoate trifluoro methanol} + \text{Water} 4-Nitrobenzoic acid+Trifluoro methanolAcidic catalyst​4-Nitrobenzoate trifluoro methanol+Water

Industrial Production Methods

In an industrial setting, the production of 4-Nitrobenzoate trifluoro methanol may involve continuous flow systems to optimize reaction time and yield. These systems allow for precise control over reaction conditions, leading to high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzoate trifluoro methanol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoro methanol ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Reduction: 4-Aminobenzoate trifluoro methanol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Nitrobenzoate trifluoro methanol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoro methanol ester can undergo hydrolysis or substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: Similar structure but lacks the trifluoro methanol ester group.

    Trifluoroacetic acid: Contains the trifluoromethyl group but lacks the nitrobenzoate moiety.

Uniqueness

4-Nitrobenzoate trifluoro methanol is unique due to the combination of the nitro group and the trifluoro methanol ester, which imparts distinct chemical properties and reactivity compared to its similar compounds .

Properties

CAS No.

74953-35-8

Molecular Formula

C8H6F3NO5

Molecular Weight

253.13 g/mol

IUPAC Name

4-nitrobenzoic acid;trifluoromethanol

InChI

InChI=1S/C7H5NO4.CHF3O/c9-7(10)5-1-3-6(4-2-5)8(11)12;2-1(3,4)5/h1-4H,(H,9,10);5H

InChI Key

KWVHNDKFELCOIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(O)(F)(F)F

Origin of Product

United States

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